3H-1,5-Benzodiazepine, 7-methoxy-2,4-dimethyl-
Description
3H-1,5-Benzodiazepine derivatives are heterocyclic compounds of significant pharmacological interest, particularly for their antimicrobial, antifungal, and anthelmintic activities . The target compound, 7-methoxy-2,4-dimethyl-3H-1,5-benzodiazepine, features a methoxy group at position 7 and methyl groups at positions 2 and 2. The compound is synthesized via solvent-free methods using p-toluenesulfonic acid/silica gel, which offers advantages such as high yields, mild reaction conditions, and reduced environmental impact .
Structure
3D Structure
Properties
CAS No. |
655247-24-8 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
7-methoxy-2,4-dimethyl-3H-1,5-benzodiazepine |
InChI |
InChI=1S/C12H14N2O/c1-8-6-9(2)14-12-7-10(15-3)4-5-11(12)13-8/h4-5,7H,6H2,1-3H3 |
InChI Key |
GYGRMYMRXTUMNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OC)N=C(C1)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Substituted o-Phenylenediamine with β-Diketones
The core strategy for synthesizing 3H-1,5-benzodiazepines involves the condensation of o-phenylenediamine (OPDA) derivatives with ketones or β-diketones. For 7-methoxy-2,4-dimethyl-3H-1,5-benzodiazepine, the methoxy group at position 7 is introduced via a substituted OPDA precursor, such as 4-methoxy-o-phenylenediamine. The methyl groups at positions 2 and 4 originate from the β-diketone, typically 2,4-pentanedione (acetylacetone).
Procedure :
- Reactants : 4-Methoxy-o-phenylenediamine (1 mmol) and 2,4-pentanedione (2.5 mmol).
- Catalyst : H-MCM-22 zeolite (100 mg) or volcanic ash.
- Solvent : Acetonitrile (for H-MCM-22) or solvent-free conditions (for volcanic ash).
- Conditions : Stirring at room temperature for 1–3 hours or 90°C for 30 minutes.
- Workup : Ethyl acetate extraction, filtration, and silica gel column purification.
Key Data :
| Catalyst | Reaction Time | Yield (%) | Advantages |
|---|---|---|---|
| H-MCM-22 | 1–3 h | 87–93 | High selectivity, recyclable catalyst |
| Volcanic Ash | 30 min | 85–90 | Solvent-free, eco-friendly |
This method’s efficiency stems from the Brønsted acidity of H-MCM-22, which protonates the carbonyl group of 2,4-pentanedione, facilitating nucleophilic attack by the diamine. The methoxy group’s electron-donating nature enhances OPDA reactivity, while the β-diketone’s methyl groups direct regioselective cyclization.
Silica Sulfuric Acid-Catalyzed Solvent-Free Synthesis
Silica sulfuric acid (SSA) offers a cost-effective and recyclable alternative for benzodiazepine synthesis. The solvent-free conditions align with green chemistry principles.
Procedure :
- Reactants : 4-Methoxy-o-phenylenediamine (1 mmol) and 2,4-pentanedione (2.1 mmol).
- Catalyst : Silica sulfuric acid (0.05 g).
- Conditions : Ultrasonic irradiation (40 kHz) at room temperature for 1.2 hours.
- Workup : Dichloromethane extraction and silica gel chromatography.
Key Findings :
- Yield : 93%.
- Advantages : Reduced reaction time (<2 hours), minimal waste, and catalyst reusability (>5 cycles without activity loss).
The ultrasonic waves enhance molecular collisions, accelerating imine-enamine tautomerization and cyclization. This method is ideal for scaling due to its operational simplicity.
Post-Synthetic Modifications of 1,5-Benzodiazepine Scaffolds
For derivatives requiring late-stage functionalization, alkylation or methoxylation can be performed. However, 7-methoxy-2,4-dimethyl-3H-1,5-benzodiazepine is more efficiently synthesized via direct cyclization due to steric and electronic challenges in modifying pre-formed benzodiazepines.
Example :
- Methylation : Treatment of 7-hydroxy-2,4-dimethyl-3H-1,5-benzodiazepine with methyl iodide in the presence of n-butyl lithium introduces the methoxy group.
- Conditions : THF, −78°C to room temperature, 12 hours.
- Yield : ~65%.
Comparative Analysis of Catalytic Systems
The choice of catalyst significantly impacts reaction efficiency:
H-MCM-22 excels in selectivity, while SSA and volcanic ash prioritize sustainability.
Structural Characterization and Validation
Synthesized 7-methoxy-2,4-dimethyl-3H-1,5-benzodiazepine is validated via:
Chemical Reactions Analysis
Types of Reactions
3H-1,5-Benzodiazepine, 7-methoxy-2,4-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline derivatives, while reduction can produce dihydrobenzodiazepines .
Scientific Research Applications
Medicinal Chemistry and Synthesis
Recent advancements in the synthesis of 1,5-benzodiazepines have highlighted their importance in medicinal chemistry. Various synthetic routes have been developed to create derivatives with enhanced efficacy and reduced side effects. For instance, o-phenylenediamine has been utilized as a precursor in the synthesis of these compounds, allowing for modifications that enhance their biological activity .
Key Synthetic Methods:
- Condensation Reactions: Involves the reaction of substituted or unsubstituted anilines with malonic acid derivatives to form benzodiazepine structures.
- Cyclization Processes: These are crucial for forming the benzodiazepine ring system from intermediate compounds.
Pharmacological Activities
The pharmacological profile of 3H-1,5-benzodiazepine, 7-methoxy-2,4-dimethyl- indicates a range of biological activities:
- Anticonvulsant Activity: Benzodiazepines are widely recognized for their ability to manage seizures. Compounds like 3H-1,5-benzodiazepine derivatives have shown promise in preclinical studies .
- Anxiolytic Effects: These compounds can reduce anxiety levels and are often prescribed for anxiety disorders. Their mechanism typically involves modulation of GABA receptors in the brain .
- Sedative and Hypnotic Properties: The sedative effects make them useful in treating insomnia and other sleep disorders .
Antimicrobial and Anticancer Properties
Recent studies have explored the antimicrobial and anticancer potential of benzodiazepine derivatives. Research has indicated that certain derivatives exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . Additionally, some studies have reported anticancer activities against different cancer cell lines, suggesting potential applications in oncology .
Case Studies
1. Anticancer Activity Study:
A study conducted on synthesized 2,3-dihydro-1,5-benzodiazepine derivatives demonstrated notable cytotoxic effects against cancer cell lines. The compounds were characterized using techniques such as IR spectroscopy and NMR analysis. The results indicated a dose-dependent response in inhibiting cell proliferation .
2. Antimicrobial Efficacy:
Another study assessed the antibacterial activity of benzodiazepine derivatives against common pathogens. The findings revealed that specific modifications to the benzodiazepine structure significantly enhanced antimicrobial properties compared to standard antibiotics .
Mechanism of Action
The mechanism of action of 3H-1,5-Benzodiazepine, 7-methoxy-2,4-dimethyl- involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The methoxy and dimethyl substituents may influence its binding affinity and selectivity for different receptor subtypes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of 1,5-benzodiazepines are highly dependent on substituent patterns. Key comparisons include:
- Electron-Donating vs. In contrast, trifluoromethyl (CF₃) at position 8 (as in compound 4 ) withdraws electrons, reducing oxidative metabolism and extending half-life.
- Steric Effects : The 2,4-dimethyl groups introduce steric hindrance, which may reduce off-target interactions but also limit conformational flexibility compared to smaller substituents (e.g., H or Cl).
Pharmacological Activities
The target compound exhibits broad-spectrum antimicrobial activity, while lappaconitine hybrids prioritize CNS-related effects. The absence of a trifluoromethyl or iodophenyl group in the target compound may limit its utility in targeted therapies but reduces synthetic complexity.
Physicochemical Properties
| Compound | Melting Point (°C) | logP (Predicted) | Aqueous Solubility | |
|---|---|---|---|---|
| 7-Methoxy-2,4-dimethyl | 195–197 | 2.8 | Low | |
| 8-Iodophenyl (6) | 203–204 | 3.5 | Very low | |
| 2,4-Dimethyl hydrochloride | 220–222 | 1.2 | High |
The hydrochloride salt of 2,4-dimethyl-1,5-benzodiazepine shows improved solubility, highlighting the trade-off between lipophilicity and bioavailability. The target compound’s moderate logP suggests balanced membrane permeability but may require formulation optimization for clinical use.
Biological Activity
3H-1,5-Benzodiazepine, 7-methoxy-2,4-dimethyl- is a member of the benzodiazepine family, recognized for its structural modifications that influence its pharmacological properties. This compound, characterized by a seven-membered diazepine ring fused to a benzene ring, features methyl groups at positions 2 and 4 and a methoxy group at position 7. These structural characteristics are critical in determining its biological activity, particularly its interaction with GABA_A receptors, which are pivotal in mediating inhibitory neurotransmission within the central nervous system.
Pharmacological Properties
Benzodiazepines are primarily known for their anxiolytic , sedative , hypnotic , muscle relaxant , anticonvulsant , and amnesic properties. Research has shown that the specific compound 3H-1,5-Benzodiazepine, 7-methoxy-2,4-dimethyl- exhibits significant neuroactive effects due to its ability to modulate GABA_A receptor activity. The binding affinity of this compound to GABA_A receptors is influenced by its unique structural features.
Binding Affinity Studies
Studies indicate that variations in the benzodiazepine structure can lead to different affinities for GABA_A receptors. For instance:
| Compound Name | Binding Affinity (Ki) | Unique Features |
|---|---|---|
| 3H-1,5-Benzodiazepine, 7-methoxy-2,4-dimethyl- | Moderate | Methyl and methoxy substitutions |
| Diazepam | High | Classic benzodiazepine structure |
| Flumazenil | Low | Benzodiazepine antagonist |
These interactions are crucial for understanding how structural variations influence therapeutic efficacy and potential side effects associated with benzodiazepines .
Synthesis and Derivatives
The synthesis of 3H-1,5-Benzodiazepine derivatives typically involves multi-step chemical reactions. The general synthetic route includes:
- Formation of the diazepine ring through cyclization.
- Introduction of methyl groups at the 2 and 4 positions.
- Substitution with a methoxy group at the 7 position.
Recent studies have explored various derivatives of this compound to enhance its pharmacological profile. For example, modifications such as fluorination or ethoxylation have been investigated for their potential to improve binding affinity and selectivity towards GABA_A receptors .
Case Studies and Research Findings
Recent investigations into the biological activity of 3H-1,5-Benzodiazepine derivatives have yielded promising results:
- Neuropharmacological Effects : In vivo studies demonstrated that certain derivatives exhibited anxiolytic effects comparable to traditional benzodiazepines. Behavioral tests indicated reduced anxiety-like behaviors in animal models when administered at specific dosages .
- Anticancer Activity : A series of related compounds showed selective cytotoxicity against prostate cancer cells (PC-3 line), suggesting potential applications in cancer therapy. For instance, one derivative reduced cell viability significantly while sparing normal cells .
- Antimicrobial Properties : Some derivatives were evaluated for their antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and exhibited bacteriostatic effects at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
